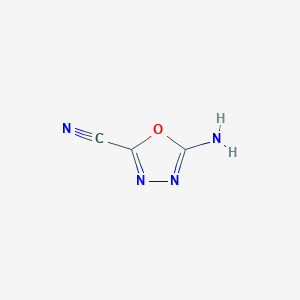

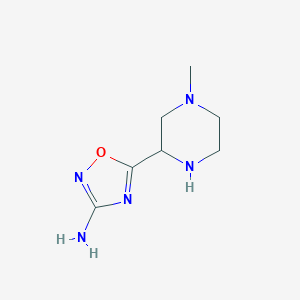

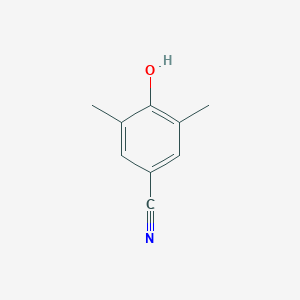

![molecular formula C13H20O5 B139896 (3Ar,6aS)-6-丙烷-2-氧基螺[6,6a-二氢-3aH-呋喃[3,4-d][1,3]二噁烷-2,1'-环己烷]-4-酮 CAS No. 186790-80-7](/img/structure/B139896.png)

(3Ar,6aS)-6-丙烷-2-氧基螺[6,6a-二氢-3aH-呋喃[3,4-d][1,3]二噁烷-2,1'-环己烷]-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

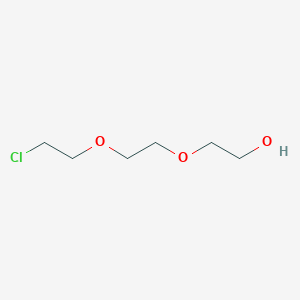

(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one, also known as (3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one, is a useful research compound. Its molecular formula is C13H20O5 and its molecular weight is 256.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

螺内酯衍生物的生物学谱

生物测定揭示了两种螺内酯衍生物的内分泌学特性的重要见解,突出了它们在未成年小鼠和阉割母羊中有效的雌激素拮抗作用,而没有表现出固有的雌激素活性。这些化合物还表现出中等孕激素和促性腺激素抑制活性。值得注意的是,其中一种化合物表现出轻微的雄激素活性,并且与另一种化合物相比显示出更高的口服活性。在恒河猴的初步测试表明宫颈粘液粘度增加,并且在特定口服剂量下具有预防妊娠的潜力,表明它们可用作低剂量口服避孕药 (Brooks, Steelman, & Patanelli, 1977)。

螺[4H-3,1-苯并恶嗪-4,4'-哌啶]-2(1H)-酮的合成和抗高血压活性

一项关于螺[4H-3,1-苯并恶嗪-4,4'-哌啶]-2(1H)-酮在自发性高血压大鼠中的合成和抗高血压活性的研究揭示了这些化合物的系列制备。该系列中最活跃的化合物通过中枢和外周机制表现出潜在的抗高血压作用,表明了抗高血压药物开发的一个有希望的途径 (Clark et al., 1983)。

二螺-1,2,4,5-四氧杂环的抗疟疾活性

对 16 种烷基取代的二螺-1,2,4,5-四氧杂环的研究揭示了对恶性疟原虫的显着的抗疟疾活性,一些化合物的 IC(50) 值在 10 到 30 nM 之间。这项研究表明这些四氧杂环作为口服抗疟疾剂的潜力,为寻找有效的抗疟疾疗法提供了基础 (Vennerstrom et al., 2000)。

作用机制

Target of Action

The compound, also known as “(2R,3S)-2,3-Dihydroxy-4-isopropoxy-gamma-butyrolactone cyclohexyl ketal”, is a key synthetic intermediate in the production of the drug Ticagrelor . Ticagrelor is an antiplatelet medication that works by inhibiting platelet activation and is used to prevent thrombotic events .

Mode of Action

The compound interacts with its targets by inhibiting the action of an enzyme called P2Y12. This enzyme plays a crucial role in platelet activation, a process that leads to blood clotting. By inhibiting this enzyme, the compound prevents platelet aggregation, thereby reducing the risk of thrombotic events .

Biochemical Pathways

The compound affects the biochemical pathway involving the P2Y12 receptor, a G-protein coupled receptor found on the surface of platelets. When this receptor is activated, it triggers a series of reactions that lead to platelet activation and aggregation. By inhibiting the P2Y12 receptor, the compound interrupts this pathway, preventing platelet aggregation and reducing the risk of blood clots .

Pharmacokinetics

As a key intermediate in the synthesis of ticagrelor, it can be inferred that its adme properties would be optimized to ensure effective bioavailability of the final drug .

Result of Action

The primary result of the compound’s action is the prevention of platelet aggregation. This reduces the risk of thrombotic events, such as heart attacks and strokes, in patients with cardiovascular disease .

属性

IUPAC Name |

(3aR,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O5/c1-8(2)15-12-10-9(11(14)16-12)17-13(18-10)6-4-3-5-7-13/h8-10,12H,3-7H2,1-2H3/t9-,10+,12?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDMODSTNDJTBT-WFCWDVHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1C2C(C(=O)O1)OC3(O2)CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1[C@@H]2[C@H](C(=O)O1)OC3(O2)CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552931 |

Source

|

| Record name | (3a'R,6a'S)-6'-[(Propan-2-yl)oxy]dihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3a'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one | |

CAS RN |

186790-80-7 |

Source

|

| Record name | (3a'R,6a'S)-6'-[(Propan-2-yl)oxy]dihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3a'H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。